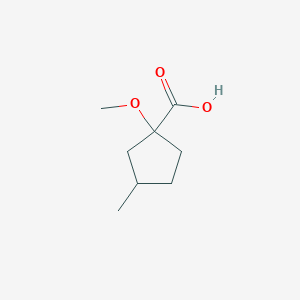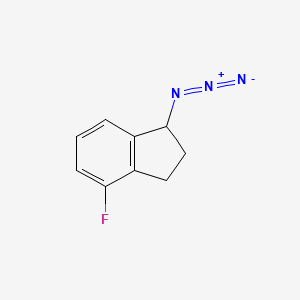![molecular formula C20H24N2O3S B15127716 Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester](/img/structure/B15127716.png)
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is derived from Febuxostat, a xanthine oxidase/xanthine dehydrogenase inhibitor used in the treatment of hyperuricemia and chronic gout .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester involves multiple steps, starting from the appropriate thiazole and phenyl derivatives. The key steps include:
Formation of the Thiazole Ring: This is typically achieved through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano and ester functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gout and hyperuricemia.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester involves its interaction with specific molecular targets. As a derivative of Febuxostat, it inhibits xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition reduces uric acid levels in the body, making it effective in the treatment of gout .
類似化合物との比較
Similar Compounds
Febuxostat: The parent compound, used for treating hyperuricemia.
Allopurinol: Another xanthine oxidase inhibitor used in gout treatment.
Topiroxostat: A newer xanthine oxidase inhibitor with similar applications.
Uniqueness
Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. These modifications can potentially lead to improved efficacy and reduced side effects .
特性
分子式 |
C20H24N2O3S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
butyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-5-6-9-24-20(23)18-14(4)22-19(26-18)15-7-8-17(16(10-15)11-21)25-12-13(2)3/h7-8,10,13H,5-6,9,12H2,1-4H3 |
InChIキー |
ALRKPEGZMAFSQV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B15127636.png)
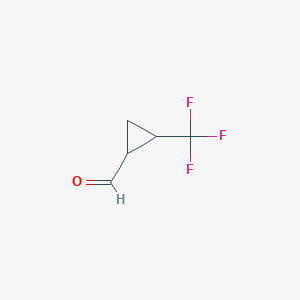
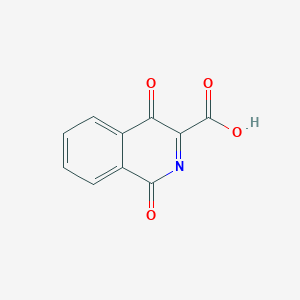
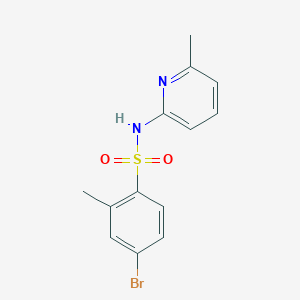
![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)
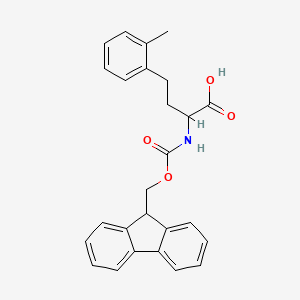
![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)
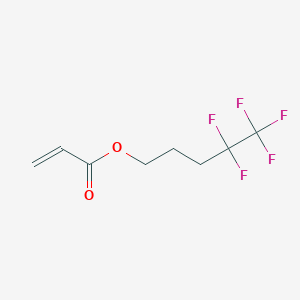
![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
